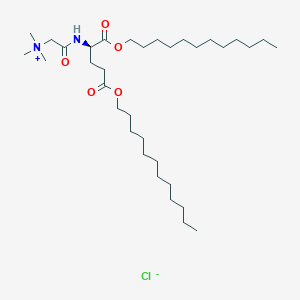

Didodecyl N-(alpha-trimethylammonioacetyl)glutamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

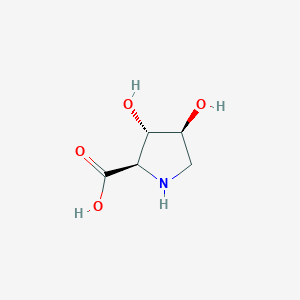

Didodecyl N-(alpha-trimethylammonioacetyl)glutamate, also known as DTAG, is a cationic surfactant that has gained significant attention in the scientific community due to its unique properties and potential applications. DTAG is synthesized through a multistep process, and its structure consists of a glutamic acid residue that is modified with a hydrophobic tail and a positively charged quaternary ammonium group.

Wissenschaftliche Forschungsanwendungen

Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has been extensively studied for its potential applications in various scientific fields, including biotechnology, medicine, and nanotechnology. Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has been shown to be an effective surfactant for the solubilization and stabilization of membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature. Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has also been used as a transfection agent for gene delivery, as it can effectively penetrate cell membranes and deliver genetic material. In addition, Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has been used in the synthesis of nanoparticles for drug delivery and imaging applications.

Wirkmechanismus

Didodecyl N-(alpha-trimethylammonioacetyl)glutamate exerts its biological effects through its unique structure, which allows it to interact with both hydrophobic and hydrophilic environments. The hydrophobic tail of Didodecyl N-(alpha-trimethylammonioacetyl)glutamate allows it to interact with membrane proteins and lipids, while the positively charged quaternary ammonium group allows it to interact with negatively charged molecules, such as DNA and RNA. Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has been shown to disrupt the structure of lipid bilayers, leading to increased membrane fluidity and permeability. This property makes Didodecyl N-(alpha-trimethylammonioacetyl)glutamate an effective surfactant for the solubilization and stabilization of membrane proteins.

Biochemische Und Physiologische Effekte

Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has been shown to have minimal toxicity and is generally considered to be safe for use in laboratory experiments. However, Didodecyl N-(alpha-trimethylammonioacetyl)glutamate can interact with biological membranes and alter their structure, leading to changes in membrane fluidity and permeability. Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has also been shown to interact with DNA and RNA, leading to changes in gene expression. These effects must be taken into consideration when using Didodecyl N-(alpha-trimethylammonioacetyl)glutamate in laboratory experiments.

Vorteile Und Einschränkungen Für Laborexperimente

Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has several advantages for use in laboratory experiments, including its ability to solubilize and stabilize membrane proteins, its effectiveness as a transfection agent for gene delivery, and its potential applications in nanotechnology. However, Didodecyl N-(alpha-trimethylammonioacetyl)glutamate can be difficult to synthesize and purify, and its effects on biological membranes and gene expression must be carefully considered.

Zukünftige Richtungen

There are several potential future directions for research on Didodecyl N-(alpha-trimethylammonioacetyl)glutamate, including its use in the synthesis of nanoparticles for drug delivery and imaging applications, its potential as a therapeutic agent for the treatment of diseases, and its use in the study of membrane protein structure and function. Further research is needed to fully understand the potential applications of Didodecyl N-(alpha-trimethylammonioacetyl)glutamate in these areas.

Synthesemethoden

Didodecyl N-(alpha-trimethylammonioacetyl)glutamate is synthesized through a multistep process that involves the reaction of glutamic acid with dodecylamine, followed by acylation with trimethylacetyl chloride. The resulting product is then quaternized with methyl iodide to produce Didodecyl N-(alpha-trimethylammonioacetyl)glutamate. The purity and yield of Didodecyl N-(alpha-trimethylammonioacetyl)glutamate can be improved through various purification techniques, including column chromatography and recrystallization.

Eigenschaften

CAS-Nummer |

131897-06-8 |

|---|---|

Produktname |

Didodecyl N-(alpha-trimethylammonioacetyl)glutamate |

Molekularformel |

C34H67ClN2O5 |

Molekulargewicht |

619.4 g/mol |

IUPAC-Name |

[2-[[(2R)-1,5-didodecoxy-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C34H66N2O5.ClH/c1-6-8-10-12-14-16-18-20-22-24-28-40-33(38)27-26-31(35-32(37)30-36(3,4)5)34(39)41-29-25-23-21-19-17-15-13-11-9-7-2;/h31H,6-30H2,1-5H3;1H/t31-;/m1./s1 |

InChI-Schlüssel |

KVPMQCQOEVMOOK-JSSVAETHSA-N |

Isomerische SMILES |

CCCCCCCCCCCCOC(=O)CC[C@H](C(=O)OCCCCCCCCCCCC)NC(=O)C[N+](C)(C)C.[Cl-] |

SMILES |

CCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCC)NC(=O)C[N+](C)(C)C.[Cl-] |

Kanonische SMILES |

CCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCC)NC(=O)C[N+](C)(C)C.[Cl-] |

Synonyme |

didodecyl 3MeNAcGlu didodecyl N-(alpha-trimethylammonioacetyl)glutamate N-(alpha-trimethylammonioacetyl)-didodecyl-D-glutamate chloride TMAG cpd |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)